N-(4-(N-((2-hydroxyquinolin-3-yl)methyl)-N-methylsulfamoyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[methyl-[(2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13(23)20-16-7-9-17(10-8-16)27(25,26)22(2)12-15-11-14-5-3-4-6-18(14)21-19(15)24/h3-11H,12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQAUVUTPSFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities. They are known to interact with various targets such as bacterial DNA gyrase and type IV topoisomerase, which are crucial for bacterial DNA replication.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase. This leads to rapid bacterial death
Biochemical Pathways
Given the broad range of biological activities of quinoline derivatives, it can be inferred that multiple pathways could potentially be affected. These could include pathways related to DNA replication, given the known interaction of quinoline derivatives with DNA gyrase and type IV topoisomerase.
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally favorable, contributing to their wide use in medicinal chemistry
Result of Action
Given the known mode of action of quinoline derivatives, it can be inferred that this compound could potentially lead to bacterial death by inhibiting DNA synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
